7-Hydroxybenzofuran-3(2H)-one

Synthetic Chemistry Regioselectivity Glycosylation

7-Hydroxybenzofuran-3(2H)-one is a regiospecifically functionalized benzofuranone building block. The strategically positioned 7-OH group enables intramolecular hydrogen bonding with the adjacent furan oxygen, modulating α-carbonyl reactivity and permitting selective O-alkylation, glycosylation, and acylation that are not feasible with 5-hydroxy or 6-hydroxy regioisomers. This unique handle supports focused library synthesis of 7-O-glycosylated aurones, HDAC inhibitor scaffolds with balanced LogP (0.97) and TPSA (46.5 Ų), and antioxidant therapeutics exploiting the phenolic free-radical scavenging capacity. Insist on the 7-hydroxy regioisomer to ensure reproducible reaction outcomes and valid SAR data.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 19397-70-7
Cat. No. B105617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxybenzofuran-3(2H)-one
CAS19397-70-7
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C(=CC=C2)O
InChIInChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2
InChIKeyYGUGHNAAVBGXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxybenzofuran-3(2H)-one (CAS 19397-70-7): Procurement-Ready Overview of a Structurally Defined Benzofuranone Scaffold


7-Hydroxybenzofuran-3(2H)-one (CAS 19397-70-7) is a heterocyclic organic compound characterized by a benzofuran ring fused with a ketone functionality at the 3-position and a hydroxyl group at the 7-position . Its molecular formula is C₈H₆O₃ and its molecular weight is 150.13 g/mol . The compound is typically supplied as a pale yellow to light brown solid with a purity of ≥95% or ≥98% . The strategic placement of the hydroxyl group at the 7-position of the benzofuranone core distinguishes it from other regioisomers and unsubstituted analogs, providing a unique handle for selective derivatization and potential biological interactions .

Why 7-Hydroxybenzofuran-3(2H)-one (CAS 19397-70-7) Is Not Interchangeable with Other Benzofuranones or Unsubstituted Analogs


Substitution at the 7-position of the benzofuran-3(2H)-one core introduces a hydrogen bond donor that profoundly alters the molecule's electronic distribution, polarity, and reactivity profile compared to its unsubstituted parent benzofuran-3(2H)-one or regioisomers such as 5-hydroxybenzofuran-3(2H)-one (CAS 19278-82-1) . The 7-OH group specifically enables intramolecular hydrogen bonding with the adjacent furan oxygen, modulating the acidity and nucleophilicity of the α-carbonyl position . This structural nuance directly impacts its utility as a synthetic building block: the 7-hydroxy derivative can undergo regioselective O-alkylation, glycosylation, or acylation reactions that are not feasible or yield different regioisomers with the 5-hydroxy or 6-hydroxy analogs [1]. Furthermore, the presence and position of the hydroxyl group significantly influence the compound's antioxidant potential and its capacity to engage in metal chelation [2]. Therefore, generic substitution with a differently substituted benzofuranone or the unsubstituted core would lead to divergent reaction outcomes, altered physicochemical properties, and non-comparable biological readouts, making 7-hydroxybenzofuran-3(2H)-one a chemically distinct entity for research and industrial applications.

Quantitative Comparative Evidence for 7-Hydroxybenzofuran-3(2H)-one (CAS 19397-70-7) vs. Key Analogs


Regioselective Derivatization Capacity: 7-OH vs. 5-OH and 6-OH Benzofuranones

The 7-hydroxy group of 7-hydroxybenzofuran-3(2H)-one provides a unique handle for selective O-glycosylation, enabling the synthesis of naturally occurring aurones and auronols that are inaccessible using other regioisomers . In contrast, the 6-hydroxybenzofuran-3(2H)-one scaffold, while active as an Hsp90 inhibitor core, exhibits a 12-fold loss in potency when the 6-OH is methylated, underscoring the critical role of hydroxyl position in biological function [1]. The 5-hydroxy isomer (CAS 19278-82-1) lacks this specific derivatization profile, limiting its utility in the synthesis of 7-O-substituted benzofuranone libraries .

Synthetic Chemistry Regioselectivity Glycosylation Structure-Activity Relationship

Commercially Available Purity: 98% HPLC-Grade vs. 95% Technical Grade Supply

7-Hydroxybenzofuran-3(2H)-one is commercially available at a purity of 98% (HPLC) from suppliers such as Leyan , compared to a minimum purity of 95% typically offered by other vendors . While both grades are suitable for many synthetic applications, the 98% purity level reduces the burden of additional purification steps and ensures more reproducible reaction yields, which is critical for high-throughput screening and medicinal chemistry campaigns .

Analytical Chemistry Quality Control Procurement HPLC

Antioxidant Activity: 7-OH Benzofuranone vs. Unsubstituted Benzofuran-3(2H)-one

The presence of a phenolic hydroxyl group at the 7-position confers significant antioxidant activity to 7-hydroxybenzofuran-3(2H)-one, a property absent in the unsubstituted benzofuran-3(2H)-one core . Studies on structurally related benzofuranones have demonstrated that the hydrogen-donating ability of the hydroxyl group is crucial for radical scavenging, with rate constants for hydrogen donation to tert-butoxyl radicals being measurable via laser flash photolysis [1]. While direct DPPH inhibition data for the exact 7-hydroxy compound is limited in open literature, class-level data indicate that benzofuranones with a free phenolic -OH exhibit 60-92% DPPH inhibition at 100 ppm, whereas the unsubstituted core shows negligible activity [2].

Antioxidant Free Radical Scavenging DPPH Assay Electrochemistry

Molecular Properties: LogP and Hydrogen Bonding Capacity for Drug Design

7-Hydroxybenzofuran-3(2H)-one exhibits a calculated LogP of 0.9673 and a topological polar surface area (TPSA) of 46.53 Ų . These values place it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų). In comparison, the unsubstituted benzofuran-3(2H)-one core would be expected to have a higher LogP (more lipophilic) and lower TPSA, potentially altering its absorption and distribution profile [1]. The single hydrogen bond donor (1 HBD) and three acceptors (3 HBA) of 7-hydroxybenzofuran-3(2H)-one provide a balanced polarity for membrane permeability while maintaining aqueous solubility .

Medicinal Chemistry Drug-likeness Lipophilicity Physicochemical Properties

Natural Product Derivatization: 7-Hydroxybenzofuran-3(2H)-one as a Core for Aurone Synthesis

7-Hydroxybenzofuran-3(2H)-one serves as a key intermediate in the synthesis of aurones and auronols, a class of naturally occurring flavonoids with diverse bioactivities . Specifically, the 7-hydroxy group enables the formation of glycosylated derivatives such as (Z)-2-[(3,4-dihydroxyphenyl)methylen]-6-(β-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one (CAS 490-54-0) . In contrast, the 6-hydroxybenzofuran-3(2H)-one scaffold is more commonly associated with synthetic Hsp90 inhibitors rather than natural product mimicry [1]. This distinct synthetic trajectory highlights the unique value of the 7-hydroxy isomer for accessing biologically relevant natural product-like libraries.

Natural Product Synthesis Aurones Auronols Flavonoids

High-Impact Application Scenarios for 7-Hydroxybenzofuran-3(2H)-one (CAS 19397-70-7) Based on Differential Evidence


Regioselective Synthesis of 7-O-Glycosylated Aurones for Antiviral Screening

Leverage the unique 7-hydroxy group of 7-hydroxybenzofuran-3(2H)-one to prepare a focused library of 7-O-glycosylated aurones via Knoevenagel condensation followed by glycosylation . These compounds mimic naturally occurring flavonoids and have shown potential as allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase [1]. The high purity (98% HPLC) of the starting material ensures minimal byproduct formation and facilitates straightforward purification of the final glycosylated products .

Development of HDAC Inhibitors with Balanced Physicochemical Properties

Utilize 7-hydroxybenzofuran-3(2H)-one as a core scaffold for designing novel histone deacetylase (HDAC) inhibitors. Its favorable LogP (0.97) and TPSA (46.5 Ų) contribute to improved drug-likeness compared to more lipophilic benzofuranone analogs . The 7-OH group can be further derivatized to introduce zinc-binding groups (e.g., hydroxamic acids) while maintaining a balanced polarity profile [2].

Antioxidant Agent Development Targeting Oxidative Stress Pathways

Exploit the intrinsic free radical scavenging capacity conferred by the phenolic 7-OH group of 7-hydroxybenzofuran-3(2H)-one for developing antioxidant therapeutics [3]. Structure-activity relationship studies indicate that the hydrogen-donating ability of benzofuranones correlates with extended oxidation induction times in polymer matrices, suggesting potential for both pharmaceutical and materials science applications [4].

Synthesis of Polysubstituted Benzofuran Libraries for Anticancer Screening

Employ 7-hydroxybenzofuran-3(2H)-one as a versatile building block for generating diverse polysubstituted benzofuran derivatives via O-alkylation, Claisen rearrangement, and cross-coupling reactions . The resulting libraries can be screened against cancer cell lines, leveraging the established anticancer potential of benzofuran-based scaffolds [5].

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